5-bromo-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-ethoxybenzohydrazide
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Overview
Description
5-bromo-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-ethoxybenzohydrazide is a chemical compound that belongs to the class of Schiff bases Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-ethoxybenzohydrazide typically involves the reaction of 5-bromo-2-ethoxybenzohydrazide with 3,4-dimethoxybenzaldehyde. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the condensation reaction, leading to the formation of the Schiff base .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-ethoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-bromo-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-ethoxybenzohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 5-bromo-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-ethoxybenzohydrazide involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which can then interact with biological molecules such as enzymes or DNA. These interactions can lead to the inhibition of enzyme activity or the disruption of DNA function, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
5-bromo-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-ethoxybenzohydrazide is unique due to the presence of the bromine atom and the combination of methoxy and ethoxy groups
Properties
Molecular Formula |
C18H19BrN2O4 |
---|---|
Molecular Weight |
407.3 g/mol |
IUPAC Name |
5-bromo-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-ethoxybenzamide |
InChI |
InChI=1S/C18H19BrN2O4/c1-4-25-15-8-6-13(19)10-14(15)18(22)21-20-11-12-5-7-16(23-2)17(9-12)24-3/h5-11H,4H2,1-3H3,(H,21,22)/b20-11+ |
InChI Key |
OWQXTRZGQGFNKB-RGVLZGJSSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)Br)C(=O)N/N=C/C2=CC(=C(C=C2)OC)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)C(=O)NN=CC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
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